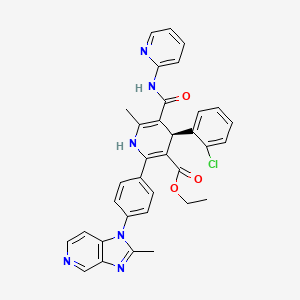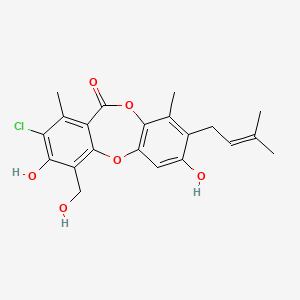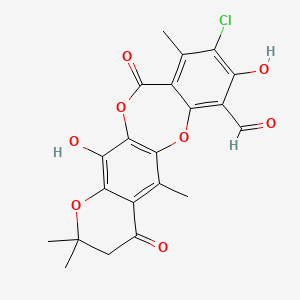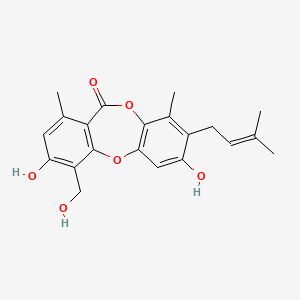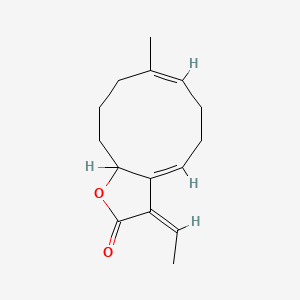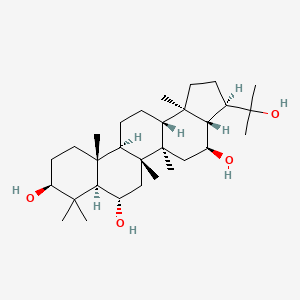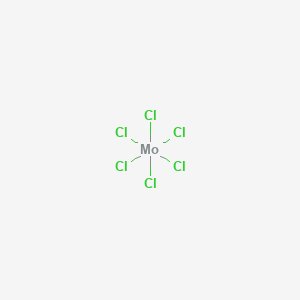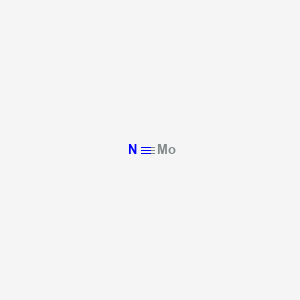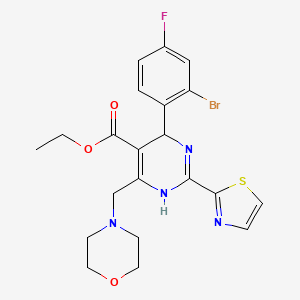
Morphothiadin
Overview
Description
Mechanism of Action
Target of Action
Morphothiadin, also known as GLS4, primarily targets the Hepatitis B Virus (HBV) core protein assembly . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral therapy .
Mode of Action
This compound acts as an inhibitor of HBV core protein assembly . It interferes with the correct assembly of the virus capsid, leading to the formation of misassembled structures . This results in a decrease in the quantity of core protein dimers and the formation of mature virus particles .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HBV replication cycle . By inhibiting the assembly of the HBV core protein, this compound disrupts the encapsidation of the pre-genomic RNA (pgRNA) of the virus . This leads to a significant reduction in HBV replication and the production of mature virus particles .
Pharmacokinetics
In vivo studies have shown that this compound requires anextra booster (ritonavir) to increase its plasma concentration and achieve effective antiviral activity in humans . This suggests that the compound’s bioavailability may be influenced by factors such as absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The primary result of this compound’s action is a potent inhibition of both wild-type and adefovir-resistant HBV replication . It has shown effective antiviral activity in both monotherapy and combination therapy . Data indicates that this compound is a small molecule compound that can clearly inhibit s antigen and e antigen, and can inhibit cccDNA, which is indispensable for achieving hepatitis B cure .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in vivo studies have shown that the compound requires an extra booster to increase its plasma concentration and achieve effective antiviral activity . This suggests that factors such as the physiological environment and the presence of other drugs can influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Morphothiadin plays a crucial role in biochemical reactions by inhibiting the replication of HBV. It interacts with several biomolecules, including viral polymerase and core proteins. The compound binds to the viral polymerase, preventing the synthesis of viral DNA, and also disrupts the assembly of viral capsids by interacting with core proteins. These interactions are essential for its antiviral activity, making this compound a valuable tool in HBV treatment .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly hepatocytes, which are the primary target cells for HBV. It influences cell function by inhibiting viral replication, leading to a reduction in viral load. This compound also affects cell signaling pathways and gene expression, particularly those involved in the immune response to viral infections. By reducing the viral load, this compound helps restore normal cellular metabolism and function in infected cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the viral polymerase and core proteins, inhibiting their function. This binding prevents the synthesis of viral DNA and disrupts the assembly of viral capsids, effectively halting the replication cycle of HBV. Additionally, this compound has been shown to inhibit the formation of covalently closed circular DNA (cccDNA), a critical component in the persistence of HBV infection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its antiviral activity over extended periods. Its efficacy can decrease due to degradation or the development of viral resistance. Long-term studies have shown that this compound can significantly reduce viral load and improve cellular function in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces viral replication without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize antiviral efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its antiviral activity. It interacts with enzymes involved in the synthesis and degradation of viral DNA, as well as those responsible for the assembly of viral capsids. These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall antiviral efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within hepatocytes. The compound accumulates in the liver, where it exerts its antiviral effects. Its distribution is influenced by factors such as bioavailability and plasma clearance .
Subcellular Localization
This compound is primarily localized in the cytoplasm of hepatocytes, where it interacts with viral polymerase and core proteins. This subcellular localization is crucial for its antiviral activity, as it allows the compound to effectively inhibit viral replication. Additionally, this compound may undergo post-translational modifications that enhance its targeting to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Morphothiadin involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the pyrimidine core.
- Introduction of the thiazole ring.
- Addition of the morpholine moiety.
- Final esterification to obtain the ethyl ester form.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions to minimize by-products.
- Purification steps such as recrystallization and chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Morphothiadin undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions used .
Scientific Research Applications
Morphothiadin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying core protein assembly modulators.
Biology: Investigated for its effects on viral replication and protein assembly.
Medicine: Explored as a potential therapeutic agent for HBV infections.
Industry: Used in the development of antiviral drugs and related research .
Comparison with Similar Compounds
Bay41-4109: A precursor to Morphothiadin with similar antiviral properties.
Ritonavir: Often used as a booster to enhance the plasma concentration of this compound.
Other Core Protein Assembly Modulators: Compounds with similar mechanisms of action but varying efficacy and safety profiles.
Uniqueness: this compound stands out due to its potent inhibition of both wild-type and drug-resistant HBV strains, making it a valuable candidate for antiviral therapy .
Properties
IUPAC Name |
ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGRDKSRFFUBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793065-08-3 | |
| Record name | Morphothiadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MORPHOTHIADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


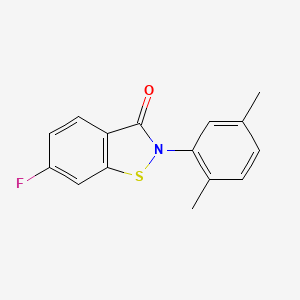
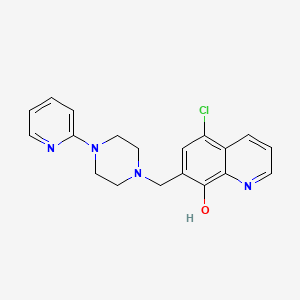
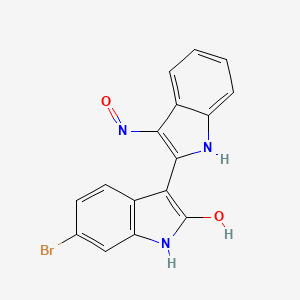
![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)
